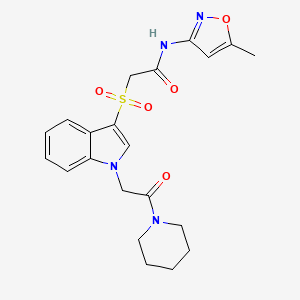
N-(5-methylisoxazol-3-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-methylisoxazol-3-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C21H24N4O5S and its molecular weight is 444.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-methylisoxazol-3-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O4S |
| Molecular Weight | 397.48 g/mol |
| IUPAC Name | This compound |
Biological Activity
The biological activity of this compound has been assessed through various studies focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.
Anticancer Activity
Recent research highlights the compound's potential in cancer therapy. For instance, studies have shown that derivatives of isoxazole can inhibit microtubule assembly, which is critical in cancer cell proliferation. Specifically, compounds with similar structures have demonstrated significant inhibition rates at concentrations around 20 μM, indicating their potential as microtubule-destabilizing agents .
Case Study: Apoptosis Induction in Cancer Cells
In a study involving breast cancer cells (MDA-MB-231), compounds similar to this compound were found to enhance caspase activity significantly, leading to increased apoptosis at concentrations as low as 1 μM. This suggests that the compound may induce morphological changes in cancer cells, promoting cell death through apoptotic pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In silico assessments using the Prediction of Activity Spectra for Substances (PASS) software indicated potential antibacterial and antifungal activities. The predicted mechanisms include:
- Inhibition of Enoyl-[acyl-carrier-protein] Reductase : A crucial enzyme in bacterial fatty acid synthesis.
- Kinase Inhibition : The compound may inhibit specific kinases associated with bacterial growth and survival .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for determining its therapeutic viability:
| Parameter | Value |
|---|---|
| Solubility | Sparingly soluble in ethanol; practically insoluble in water |
| Stability | Stable under standard laboratory conditions |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that structural features such as the isoxazole ring and piperidine moiety play critical roles in enhancing biological activity. The interaction energies calculated during these studies provide insights into how modifications to the structure could optimize efficacy against target proteins involved in disease processes .
Eigenschaften
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S/c1-15-11-19(23-30-15)22-20(26)14-31(28,29)18-12-25(17-8-4-3-7-16(17)18)13-21(27)24-9-5-2-6-10-24/h3-4,7-8,11-12H,2,5-6,9-10,13-14H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXWEPBLRPZLLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













